(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
Description
Properties
IUPAC Name |
(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVSDIZYROBLG-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC2)CC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2(CC2)C[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations (e.g., diethylzinc and diiodomethane) . Another method involves enzymatic chemical preparation, where lipase is added to a buffer solution, and the precursor compound is dissolved in a solvent. The solutions are mixed, and the pH is adjusted to 6.9-7.1 for the reaction to occur .
Industrial Production Methods: Industrial production methods focus on increasing product yield and decreasing process steps for intermediate and large-scale production. These methods often involve chiral resolution, although the yield of the resolution step can be relatively low .
Chemical Reactions Analysis
Types of Reactions: (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it acts as an intermediate in the synthesis of compounds that inhibit viral replication by targeting viral proteins. The exact pathways and molecular targets depend on the specific application and the final product synthesized from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
- Structure : Boc-protected derivative of the parent compound.
- Role : Intermediate in ledipasvir synthesis. The Boc group enhances solubility and protects the amine during coupling reactions .
- Physical Data : [α]D²⁵ = -23.5 (c 1.00, MeOH); melting point: 94–95°C .
Neopentylglycine (MPI38)
- Structure : Linear, bulky tert-butyl-substituted glycine.
- Comparison :
β-Cyclopropylalanine (MPI39)
- Structure : Cyclopropane fused to alanine.
- Comparison :
Dimethylcyclopropylproline
- Structure : Proline analogue with cyclopropane substituents.
- Comparison :
Key Findings:
Case Studies in Drug Development
- Ledipasvir : The spiro compound’s Boc-protected form is critical for constructing NS5A inhibitors, offering >90% enantiomeric excess in industrial processes .
- CMX990: Derivatives like (S)-5-((R)-2-hydroxy-4-methylpentanoyl)-5-azaspiro[2.4]heptane-6-carboxylic acid demonstrate covalent binding to SARS-CoV-2 3CL protease, achieving IC₅₀ values <50 nM .
Biological Activity
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid, identified by its CAS number 1860033-47-1, is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in antiviral therapies. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- IUPAC Name : this compound
- Structure :
Biological Activity
This compound has garnered attention for its role as a precursor in the synthesis of biologically active molecules, particularly as an intermediate in the development of hepatitis C virus (HCV) NS5A inhibitors. The compound has shown promising antiviral activity, contributing to the efficacy of drugs like ledipasvir, which is used in treating HCV infections.
The compound's mechanism involves the inhibition of viral replication through interaction with the NS5A protein, a key component in the life cycle of HCV. This interaction disrupts the viral assembly and replication processes, leading to reduced viral load in infected individuals.
Synthesis and Derivatives
Research indicates that various synthetic pathways exist for producing this compound and its derivatives. A notable method includes the treatment of 4-exocyclic methylene-substituted proline compounds with metal carbenoids via the Simmons-Smith reaction .
Table 1: Synthetic Methods and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Simmons-Smith Reaction | 85% | |
| One-Pot Double Allylic Alkylation | 90% | |
| Catalytic Enantioselective Preparation | 78% |
Case Studies
- HCV Treatment : A study highlighted the compound's effectiveness as part of a combination therapy for HCV, demonstrating a significant reduction in viral load among patients treated with ledipasvir .
- Antiviral Research : In vitro studies have shown that derivatives of this compound exhibit potent activity against various strains of HCV, reinforcing its potential as a lead compound for drug development .
- Pharmacokinetics : Research into the pharmacokinetic properties revealed that formulations containing this compound maintain stability and bioavailability, essential for therapeutic efficacy .
Q & A
Q. Table 1: Synthetic Methods Comparison
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Allylic alkylation | Glycine imine, Chinchonidine catalyst | ~49% | |
| Boc protection | Boc₂O, DMAP, THF | >95% | |
| Hydrolysis | HCl, aqueous conditions | 90-95% |
Basic: How is the Boc-protected derivative characterized spectroscopically?
Methodological Answer:
The Boc-protected form (C₁₂H₁₉NO₄, MW 241.28) is analyzed using:
- ¹H/¹³C NMR : Key signals include δ 1.4 ppm (Boc tert-butyl group) and δ 4.2–5.0 ppm (spirocyclic protons) .
- HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺ = 242.3) confirm purity .
- IR Spectroscopy : Stretching at ~1700 cm⁻¹ (C=O of carboxylic acid and Boc group) .
Advanced: How can researchers resolve discrepancies in reported NMR data across studies?
Methodological Answer:
Discrepancies in NMR data (e.g., δ shifts in vs. 9) may arise from solvent effects, pH, or impurities. To resolve:
Standardize Conditions : Use deuterated solvents (e.g., D₂O vs. CDCl₃) and report pH .
2D NMR Techniques : HSQC and HMBC can clarify ambiguous assignments .
Cross-Validate : Compare with synthetic intermediates (e.g., methyl ester derivatives in ).
Q. Table 2: NMR Data Comparison
| Proton Position | δ () | δ () | Solvent |
|---|---|---|---|
| Spirocyclic CH | 4.5 | 4.8 | CDCl₃ |
| Boc tert-butyl | 1.4 | 1.4 | D₂O |
Advanced: What methodological considerations are critical for enantioselective synthesis of the 4-methyleneproline scaffold?
Methodological Answer:
Key factors for enantioselectivity:
- Catalyst Choice : Chinchonidine-derived catalysts achieve >90% enantiomeric excess (ee) in phase-transfer conditions .
- Reaction Temperature : Optimal at 0–5°C to minimize racemization.
- Substrate Purity : Impurities in glycine imine precursors reduce yield and ee .
Application-Focused: What role does this compound play in developing antiviral agents like ledipasvir?
Methodological Answer:
The Boc-protected derivative is a key structural motif in ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor. Its spirocyclic core enhances rigidity, improving binding to viral proteins. Modifications (e.g., fluorination at the cyclopropane ring, ) optimize pharmacokinetics .
Advanced: How do fluorinated analogs influence pharmacokinetic properties?
Methodological Answer:
Fluorination (e.g., 1,1-difluoro substitution, CAS 937732-38-2) enhances metabolic stability and bioavailability:
Q. Table 3: Fluorinated Analog Properties
| Derivative | LogP | Metabolic Stability (t½) | Reference |
|---|---|---|---|
| 1,1-Difluoro | 2.1 | 8.5 hours | |
| Non-fluorinated | 1.6 | 3.2 hours |
Advanced: How can researchers address conflicting CAS registry numbers for derivatives?
Methodological Answer:
Conflicting CAS numbers (e.g., 1129634-44-1 vs. 1454843-78-7) arise from stereochemical variations (R vs. S configurations). To verify:
Chiral HPLC : Confirm enantiopurity using columns like Chiralpak IA .
X-ray Crystallography : Resolve absolute configuration ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
